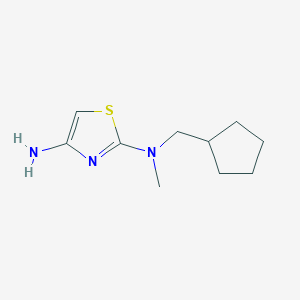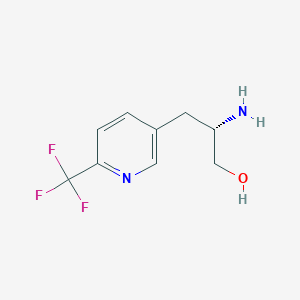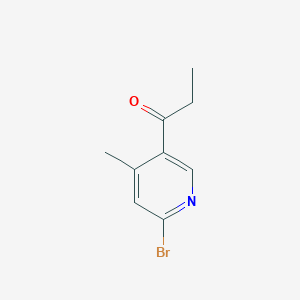
1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one is an organic compound with the molecular formula C9H10BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylpyridine followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The acylation step involves the reaction of the brominated pyridine with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-ol.
Oxidation: 1-(6-Bromo-4-methylpyridin-3-yl)propanoic acid.
Aplicaciones Científicas De Investigación
1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
- 1-(6-Methoxypyridin-3-yl)propan-1-one
- 1-(6-Bromopyridin-3-yl)propan-1-one
- 1-(6-Bromo-4-methylpyridin-3-yl)ethanone
Uniqueness: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the propan-1-one moiety also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
1-(6-bromo-4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-3-8(12)7-5-11-9(10)4-6(7)2/h4-5H,3H2,1-2H3 |
Clave InChI |
JUHQWPTXODIOND-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CN=C(C=C1C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




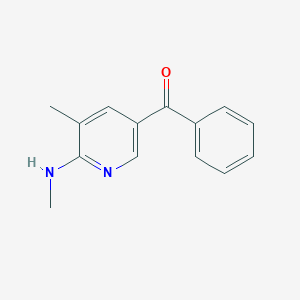

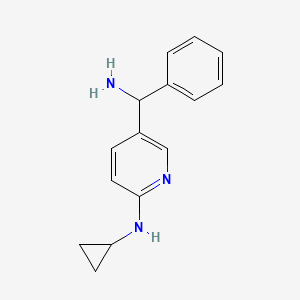
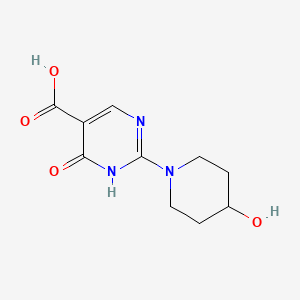

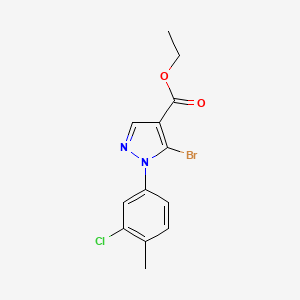
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)


